molecular formula C13H19BrN2O3 B13454913 tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate

tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate

Cat. No.: B13454913
M. Wt: 331.21 g/mol
InChI Key: JMTCYEAZDVXHJF-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 6-bromopyridin-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-bromopyridin-2-yl)methylcarbamate
  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl 3-bromopropylcarbamate

Uniqueness

tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is unique due to the presence of both a bromopyridinyl moiety and a propyl linker, which confer specific chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for targeted research applications .

Properties

Molecular Formula

C13H19BrN2O3

Molecular Weight

331.21 g/mol

IUPAC Name

tert-butyl N-[3-(6-bromopyridin-2-yl)oxypropyl]carbamate

InChI

InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-5-9-18-11-7-4-6-10(14)16-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,17)

InChI Key

JMTCYEAZDVXHJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=NC(=CC=C1)Br

Origin of Product

United States

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